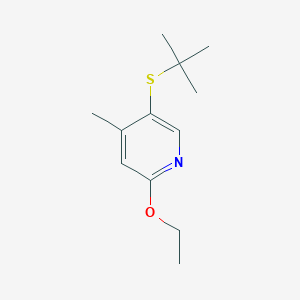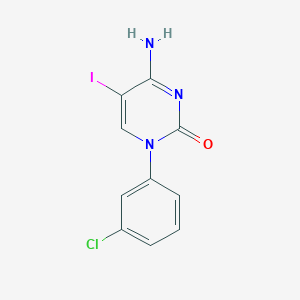
3-(2,3-Dichlorophenyl)-5-methyl-4,5-dihydroisoxazole-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide 3-(2,3-dichlorophényl)-5-méthyl-4,5-dihydroisoxazole-5-carboxylique est un composé chimique qui appartient à la classe des dérivés d’isoxazole. Les isoxazoles sont des composés hétérocycliques à cinq chaînons contenant un atome d’oxygène et un atome d’azote.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de l’acide 3-(2,3-dichlorophényl)-5-méthyl-4,5-dihydroisoxazole-5-carboxylique implique généralement la cyclisation de précurseurs appropriés dans des conditions spécifiques. Une méthode courante comprend la réaction du 2,3-dichlorobenzaldéhyde avec du chlorhydrate d’hydroxylamine pour former l’oxime correspondante, suivie d’une cyclisation avec un réactif approprié pour produire le cycle isoxazole. Les conditions réactionnelles impliquent souvent l’utilisation de solvants tels que l’éthanol ou l’acétonitrile et de catalyseurs tels que l’acétate de sodium ou le carbonate de potassium.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Le processus serait optimisé pour des rendements et une pureté plus élevés, impliquant souvent des réacteurs à flux continu et des systèmes automatisés pour assurer une qualité constante. Le choix des solvants, des catalyseurs et des conditions réactionnelles serait adapté pour minimiser les coûts et l’impact environnemental.
Analyse Des Réactions Chimiques
Types de réactions
L’acide 3-(2,3-dichlorophényl)-5-méthyl-4,5-dihydroisoxazole-5-carboxylique peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des oxydes correspondants ou d’autres dérivés.
Réduction : Les réactions de réduction peuvent produire différentes formes réduites du composé.
Substitution : Le groupe dichlorophényle peut subir des réactions de substitution avec des nucléophiles ou des électrophiles.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d’hydrogène.
Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium ou le borohydrure de sodium sont souvent utilisés.
Substitution : Des réactifs tels que les halogénoalcanes, les chlorures d’acyle ou les chlorures de sulfonyle peuvent être utilisés dans des conditions basiques ou acides.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des acides carboxyliques ou des cétones, tandis que les réactions de substitution peuvent introduire divers groupes fonctionnels dans la molécule.
Applications De Recherche Scientifique
L’acide 3-(2,3-dichlorophényl)-5-méthyl-4,5-dihydroisoxazole-5-carboxylique a plusieurs applications en recherche scientifique :
Chimie : Il est utilisé comme élément de base pour la synthèse de molécules plus complexes.
Biologie : Le composé peut être utilisé dans des études impliquant l’inhibition enzymatique ou la liaison aux récepteurs.
Industrie : Il peut être utilisé dans la production d’agrochimiques ou d’autres produits chimiques industriels.
Mécanisme D'action
Le mécanisme d’action de l’acide 3-(2,3-dichlorophényl)-5-méthyl-4,5-dihydroisoxazole-5-carboxylique implique son interaction avec des cibles moléculaires spécifiques. Le composé peut agir comme un inhibiteur ou un modulateur de certaines enzymes ou de certains récepteurs, affectant diverses voies biochimiques. Le mécanisme exact dépendrait de l’application spécifique et du système biologique étudié.
Comparaison Avec Des Composés Similaires
Composés similaires
2,3-Dichlorophénylpiperazine : Un composé ayant des caractéristiques structurales similaires, mais une activité biologique différente.
3-(2,3-Dichlorophényl)amino]méthyl-5-(furan-2-ylméthylidène)-1,3-thiazolidine-2,4-dione : Un autre composé avec un groupe dichlorophényle, utilisé dans la recherche anticancéreuse.
Unicité
L’acide 3-(2,3-dichlorophényl)-5-méthyl-4,5-dihydroisoxazole-5-carboxylique est unique en raison de sa combinaison spécifique de groupes fonctionnels, qui confèrent une réactivité chimique et une activité biologique distinctes. Sa structure cyclique isoxazole et son groupe dichlorophényle en font un composé précieux pour diverses applications de recherche.
Propriétés
Formule moléculaire |
C11H9Cl2NO3 |
|---|---|
Poids moléculaire |
274.10 g/mol |
Nom IUPAC |
3-(2,3-dichlorophenyl)-5-methyl-4H-1,2-oxazole-5-carboxylic acid |
InChI |
InChI=1S/C11H9Cl2NO3/c1-11(10(15)16)5-8(14-17-11)6-3-2-4-7(12)9(6)13/h2-4H,5H2,1H3,(H,15,16) |
Clé InChI |
MUXCKRJAYYVUOX-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(=NO1)C2=C(C(=CC=C2)Cl)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![4,6-Dimethyl-2,3-dihydrobenzo[b]thiophene-2-carboxylic acid](/img/structure/B11802901.png)
